Cas no 1155634-49-3 (N-[(3-bromophenyl)methyl]oxan-4-amine)
![N-[(3-bromophenyl)methyl]oxan-4-amine structure](https://ja.kuujia.com/scimg/cas/1155634-49-3x500.png)
N-[(3-bromophenyl)methyl]oxan-4-amine 化学的及び物理的性質
名前と識別子
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- N-[(3-Bromophenyl)methyl]oxan-4-amine
- N-[(3-bromophenyl)methyl]oxan-4-amine
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- インチ: 1S/C12H16BrNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2
- InChIKey: WDVSMQUVABVNLP-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(NCC2=CC=CC(Br)=C2)C1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 358.1±37.0 °C at 760 mmHg
- フラッシュポイント: 170.4±26.5 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
N-[(3-bromophenyl)methyl]oxan-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[(3-bromophenyl)methyl]oxan-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171427-0.5g |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 0.5g |
$390.0 | 2023-09-20 | |
TRC | N497593-100mg |
N-[(3-Bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 100mg |
$ 230.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10961-10G |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 10g |
¥ 10,540.00 | 2023-04-06 | |
Enamine | EN300-171427-0.1g |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 0.1g |
$173.0 | 2023-09-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983474-1g |
N-[(3-Bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 98% | 1g |
¥2343.0 | 2023-04-05 | |
Enamine | EN300-171427-5.0g |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 5g |
$2077.0 | 2023-05-24 | |
Enamine | EN300-171427-10g |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 10g |
$4052.0 | 2023-09-20 | |
Aaron | AR01B24M-500mg |
N-[(3-Bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 500mg |
$562.00 | 2025-02-09 | |
Enamine | EN300-171427-5g |
N-[(3-bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 5g |
$2077.0 | 2023-09-20 | |
A2B Chem LLC | AV94490-100mg |
N-[(3-Bromophenyl)methyl]oxan-4-amine |
1155634-49-3 | 95% | 100mg |
$218.00 | 2024-04-20 |
N-[(3-bromophenyl)methyl]oxan-4-amine 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
N-[(3-bromophenyl)methyl]oxan-4-amineに関する追加情報
N-[(3-Bromophenyl)methyl]oxan-4-amine: A Comprehensive Overview
The compound N-[(3-bromophenyl)methyl]oxan-4-amine (CAS No. 1155634-49-3) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the class of oxazolidinones, which are five-membered rings consisting of four carbons and one oxygen atom. The presence of the bromine substituent on the phenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of oxazolidinones as versatile building blocks in medicinal chemistry. For instance, researchers have explored the use of N-[(3-bromophenyl)methyl]oxan-4-amine in the synthesis of bioactive molecules, including antibiotics and antiviral agents. The bromine atom on the phenyl group plays a crucial role in modulating the pharmacokinetic properties of these compounds, such as solubility and bioavailability.
The synthesis of N-[(3-bromophenyl)methyl]oxan-4-amine typically involves a multi-step process, often starting with the preparation of the corresponding oxazolidinone ring. One common approach is the condensation of an aldehyde with an amine in the presence of an acid catalyst, followed by cyclization to form the five-membered ring. The introduction of the bromine substituent is achieved through electrophilic aromatic substitution or other halogenation techniques, depending on the specific conditions required.
One of the most intriguing aspects of this compound is its reactivity under various catalytic conditions. Recent advancements in catalysis have enabled chemists to perform highly selective transformations on N-[(3-bromophenyl)methyl]oxan-4-amine, leading to novel derivatives with enhanced biological activity. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the phenyl ring, expanding the scope of potential applications.
In addition to its role in drug discovery, N-[(3-bromophenyl)methyl]oxan-4-amine has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a promising candidate for applications in catalysis and sensor technology. Researchers have demonstrated that this compound can act as a ligand in metalloenzymes, facilitating enzymatic reactions under mild conditions.
From a structural perspective, N-[(3-bromophenyl)methyl]oxan-4-amine exhibits a unique balance between rigidity and flexibility. The oxazolidinone ring provides a rigid framework that can be exploited for controlling molecular geometry, while the brominated phenyl group introduces flexibility and electronic diversity. This combination makes it an ideal substrate for studying conformational changes and stereochemical outcomes in chemical reactions.
Looking ahead, ongoing research is focused on optimizing the synthesis and characterization of N-[(3-bromophenyl)methyl]oxan
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